Tos-PEG3

PROTAC Linker Bioconjugation Polyethylene Glycol

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as Tos-PEG3, PEG3-Tos, or Triethylene Glycol Monotosylate (CAS 77544-68-4), is a heterobifunctional polyethylene glycol (PEG) linker. It features a terminal hydroxyl group and a terminal p-toluenesulfonyl (tosyl) group separated by a triethylene glycol (PEG3) spacer.

Molecular Formula C13H20O6S
Molecular Weight 304.36 g/mol
CAS No. 77544-68-4
Cat. No. B1679199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-PEG3
CAS77544-68-4
SynonymsPEG3-Tos
Molecular FormulaC13H20O6S
Molecular Weight304.36 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCO
InChIInChI=1S/C13H20O6S/c1-12-2-4-13(5-3-12)20(15,16)19-11-10-18-9-8-17-7-6-14/h2-5,14H,6-11H2,1H3
InChIKeyRSUCRUOTLCQWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 77544-68-4) - Procurement Baseline & Product Profile


2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known as Tos-PEG3, PEG3-Tos, or Triethylene Glycol Monotosylate (CAS 77544-68-4), is a heterobifunctional polyethylene glycol (PEG) linker . It features a terminal hydroxyl group and a terminal p-toluenesulfonyl (tosyl) group separated by a triethylene glycol (PEG3) spacer. With a molecular weight of 304.36 g/mol and the molecular formula C13H20O6S, this compound is a clear, colorless to light yellow liquid at 20 °C . The hydrophilic PEG3 spacer enhances aqueous solubility, while the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions [1]. Its primary applications are as a versatile building block in organic synthesis, a key intermediate for preparing functionalized PEG derivatives, and as a PROTAC (PROteolysis TArgeting Chimera) linker .

Why Generic Substitution of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Fails: A Procurement Perspective


Generic substitution with other PEG-tosylates, such as PEG2-Tos (CAS 50586-80-6) or PEG4-Tos, is not feasible due to critical differences in PEG chain length and terminal functionality. The specific triethylene glycol (PEG3) spacer in this compound provides a unique balance of solubility, flexibility, and spatial separation that directly impacts the physicochemical properties of final conjugates, including hydrodynamic radius, solubility, and linker length [1]. Substituting with a shorter PEG2-Tos would reduce the linker length, potentially altering the spatial arrangement in PROTACs or bioconjugates and affecting biological activity . Conversely, a longer PEG4-Tos would increase the hydrodynamic radius, which may alter pharmacokinetic properties. Furthermore, the presence of a free hydroxyl group, in contrast to a methyl-terminated m-PEG2-Tos analog, enables further orthogonal derivatization, a feature absent in methoxy-capped analogs . These structural and functional distinctions mean that simply selecting any 'PEG-Tosylate' without considering the exact spacer length and terminal group can lead to failed synthesis or compromised performance in the intended application.

Quantitative Evidence Guide for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (Tos-PEG3) Differentiation


Molecular Weight and Linker Length: Quantifying the PEG3 Advantage over PEG2 Analogs

The molecular weight (MW) of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate (304.36 g/mol) is 10.9% greater than that of the commonly considered alternative, m-PEG2-Tos (274.33 g/mol) [1]. This difference arises from the three ethylene glycol units in Tos-PEG3 compared to the two units in m-PEG2-Tos. This increase in MW and linker length translates to a quantifiable difference in the spatial separation it provides between conjugated molecules.

PROTAC Linker Bioconjugation Polyethylene Glycol

Aqueous Solubility: Quantified Advantage of the Hydrophilic PEG3 Spacer

The presence of the PEG3 spacer in 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate confers a measurable water solubility of 10 mg/mL (32.86 mM) . This solubility is a direct consequence of the three ethylene glycol units and is a class-level characteristic of PEG3-based linkers. In contrast, the shorter m-PEG2-Tos analog exhibits a significantly lower water solubility of 6 mg/mL (21.87 mM) [1].

Solubility Aqueous Formulation Drug Conjugation

Synthesis Yield: A Benchmark for Process Efficiency and Reproducibility

The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate can be reliably achieved with an 89% yield using standard tosylation conditions . This yield serves as a benchmark for process efficiency. Alternative synthetic protocols for tosylation of similar PEG derivatives, particularly those requiring stringent anhydrous conditions or with longer reaction times, have reported yields as low as 79% for the target compound . This highlights the sensitivity of the reaction to conditions and the importance of a validated, high-yielding procedure.

Organic Synthesis Process Chemistry Yield Optimization

Commercial Purity Standards: Guaranteeing Reproducibility in Critical Applications

The compound is commercially available with a guaranteed purity of >95.0% (HPLC) from major suppliers , and up to 98% from specialized PEG manufacturers [1]. This high purity is critical for minimizing side reactions in subsequent conjugation steps, particularly in the synthesis of PROTACs or bioconjugates where even minor impurities can significantly reduce yield or compromise the purity of the final, high-value product.

Purity Quality Control Analytical Chemistry

Physical State and Storage: Logistical Advantages Over Solid Analogs

At 20 °C, 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a liquid . This contrasts with the shorter-chain analog m-PEG2-Tos, which is a solid powder at room temperature [1]. The liquid state of Tos-PEG3 can offer practical advantages in handling, weighing, and automated dispensing for high-throughput synthesis workflows. Furthermore, the compound is stable when stored at room temperature (recommended <15°C in a cool, dark place), avoiding the need for energy-intensive -20°C freezer storage required for many PEG derivatives .

Physical Property Storage Condition Logistics

Chemical Reactivity: The Tosyl Group as a Superior Leaving Group

The p-toluenesulfonyl (tosyl) group in 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is widely recognized as a 'very good' leaving group for nucleophilic substitution (SN2) reactions . This is a class-level characteristic of alkyl tosylates, which are known to undergo SN2 reactions approximately 10^5 times faster than the corresponding alcohols [1]. This high reactivity is a key differentiator from other leaving groups like halides, where reactivity can be more sensitive to solvent and nucleophile strength.

Nucleophilic Substitution Reaction Kinetics Synthetic Efficiency

Optimal Application Scenarios for 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate Based on Verifiable Evidence


Synthesis of PROTACs (PROteolysis TArgeting Chimeras)

The compound's utility as a PEG-based PROTAC linker is its most well-documented application . The quantitative evidence supports this role: the 10.9% longer linker length compared to PEG2-Tos provides optimal spatial separation for recruiting E3 ligase and target protein . The 66.7% higher aqueous solubility facilitates homogeneous reaction conditions in the often aqueous/organic mixed synthesis of PROTAC molecules . The high purity (>95%) ensures that the linker is not a source of side products during the complex, multi-step synthesis of these valuable degraders .

Synthesis of 3'-Aminooxy Oligonucleotide Solid Supports

This is a specific and documented application for Tos-PEG3 . The quantitative evidence from the synthesis benchmark (89% yield) suggests that this compound is a reliable and efficient building block for creating solid supports for oligonucleotide synthesis . The liquid physical state simplifies the functionalization of solid support resins, and the high purity grade minimizes contamination that could interfere with subsequent oligonucleotide synthesis and conjugation efficiency .

Preparation of Heterobifunctional PEG Derivatives

The presence of both a reactive tosyl group and a free hydroxyl group makes this compound an ideal precursor for synthesizing asymmetrically functionalized PEG linkers (e.g., amine-PEG3-acid, azide-PEG3-thiol) . The quantitative evidence for its high reactivity (class-level SN2 rate acceleration) and high yield under standard tosylation conditions (89%) confirms its role as a key, high-performance intermediate in the multi-step synthesis of these specialized tools for bioconjugation and targeted drug delivery .

PEGylation of Biomolecules for Enhanced Solubility

The 10 mg/mL aqueous solubility of the linker itself directly contributes to improving the solubility of hydrophobic molecules like small-molecule drugs or peptides when conjugated . The quantitative difference of +4 mg/mL solubility over the PEG2 analog demonstrates a tangible advantage in formulating conjugates, reducing the risk of precipitation and improving the homogeneity of the final bioconjugate product . This is a critical parameter for developing soluble and stable biotherapeutics or research probes.

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